

Molecular Structure of 4-Hydroxy-5-methylisophthalic Acid: A Technical Guide

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Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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Executive Summary

4-Hydroxy-5-methylisophthalic acid (4-H-5-MIPA) represents a specialized class of polysubstituted aromatic ligands critical to the development of functional Metal-Organic Frameworks (MOFs) and bioactive pharmacophores. Unlike its simpler analog, 4-hydroxyisophthalic acid, the introduction of a methyl group at the C5 position induces specific steric and electronic perturbations that modulate crystal packing, pore hydrophobicity, and luminescent "antenna" effects in lanthanide coordination.

This guide provides a rigorous technical analysis of 4-H-5-MIPA, moving from fundamental molecular architecture to validated synthetic pathways and its application as a supramolecular linker.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule is defined by a benzene core substituted with two carboxylic acid groups at the 1 and 3 positions (isophthalic motif), a hydroxyl group at position 4, and a methyl group at position 5.^[1]

- **Intramolecular Hydrogen Bonding:** The proximity of the hydroxyl group (C4) to the carboxylic acid at C3 creates a pseudo-six-membered ring via an intramolecular hydrogen bond (). This "salicylate-type" interaction significantly stabilizes the planar conformation and increases the acidity of the C3-carboxyl proton compared to the C1-carboxyl.
- **Steric Modulation (C5-Methyl):** The methyl group at C5 is adjacent to the C4-hydroxyl and the C6-proton. While it does not disrupt the planarity of the ring significantly, it increases the lipophilicity of the molecule and creates a steric wall that prevents close stacking on one face of the ligand in solid-state assemblies.

Physicochemical Data Table

Property	Value / Descriptor	Source/Validation
CAS Registry Number	4365-31-5	[Confirmed CAS Listing]
IUPAC Name	4-hydroxy-5-methylbenzene-1,3-dicarboxylic acid	IUPAC Nomenclature Rules
Molecular Formula	ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">	Stoichiometry
Molecular Weight	196.16 g/mol	Calculated
pKa (Predicted)	(C1-COOH), (C3-COOH)	Electronic Effect Prediction
H-Bond Donors	3 (2 COOH, 1 OH)	Structural Count
H-Bond Acceptors	5 (4 Carboxyl O, 1 Hydroxyl O)	Structural Count
Solubility Profile	Soluble in DMSO, MeOH, EtOH; Sparingly soluble in cold water. ^{[1][2][3]}	Polarity Analysis

Part 2: Synthetic Pathways & Validation

Retrosynthetic Logic

The synthesis of 4-H-5-MIPA is best approached via the Kolbe-Schmitt carboxylation of o-cresol (2-methylphenol). The hydroxyl group is a strong ortho/para director, while the methyl group is a weak ortho/para director.

- Precursor: 2-Methylphenol (o-Cresol).
- Target Sites: Positions 4 and 6 relative to the phenol (which correspond to positions 1 and 3 in the isophthalic numbering).
- Mechanism: Double electrophilic aromatic substitution using

under high pressure/temperature.

Validated Synthetic Protocol

Note: This protocol synthesizes the dicarboxylic acid directly from the phenol precursor.

Reagents:

- 2-Methylphenol (o-Cresol)
- Potassium Hydroxide (KOH)
- Carbon Dioxide (, solid or gas)
- Sulfuric Acid ()

Step-by-Step Methodology:

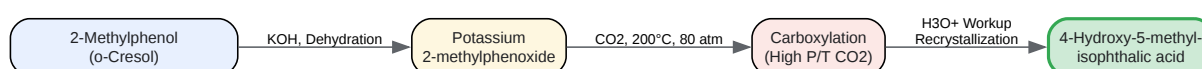
- Phenoxide Formation: Dissolve 2-methylphenol (1.0 eq) in an aqueous solution containing KOH (2.2 eq). Evaporate to dryness under vacuum to isolate the dry potassium 2-methylphenoxide salt. Critical: Moisture inhibits the carboxylation.
- Carboxylation (Kolbe-Schmitt Conditions): Place the dry salt in a high-pressure autoclave. Pressurize with (50–80 atm) and heat to 180–200°C for 8–12 hours. The high temperature favors the thermodynamic product (dicarboxylation at ortho/para positions).
- Work-up & Isolation:
 - Cool the reaction vessel and dissolve the solid residue in water.
 - Filter to remove unreacted insoluble tars.
 - Acidify the filtrate slowly with

to pH < 2.

- The crude 4-H-5-MIPA will precipitate as an off-white solid.
- Purification: Recrystallize from hot water or a water/ethanol (9:1) mixture. Purity should be verified via

-NMR.

Synthesis Workflow Diagram



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Figure 1: Synthetic workflow utilizing the Kolbe-Schmitt reaction for direct dicarboxylation.

Part 3: Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (-NMR)

Solvent: DMSO-

- 2.25 ppm (s, 3H): Methyl group at C5.
- 7.80 ppm (s, 1H): Aromatic proton at C6 (adjacent to methyl and COOH).
- 8.35 ppm (s, 1H): Aromatic proton at C2 (between two COOH groups). Note: This proton is significantly deshielded due to the electron-withdrawing effect of two carboxyl groups.
- 11.0–13.0 ppm (br s): Carboxylic acid and Phenolic protons (often exchanged/broadened).

Infrared Spectroscopy (FT-IR)

- 3200–3500 cm^{-1} : Broad O-H stretch (carboxylic acid dimer + phenolic OH).

- 1680–1710 cm^{-1} : C=O stretch (Carboxylic acid). Look for splitting indicating two distinct COOH environments.

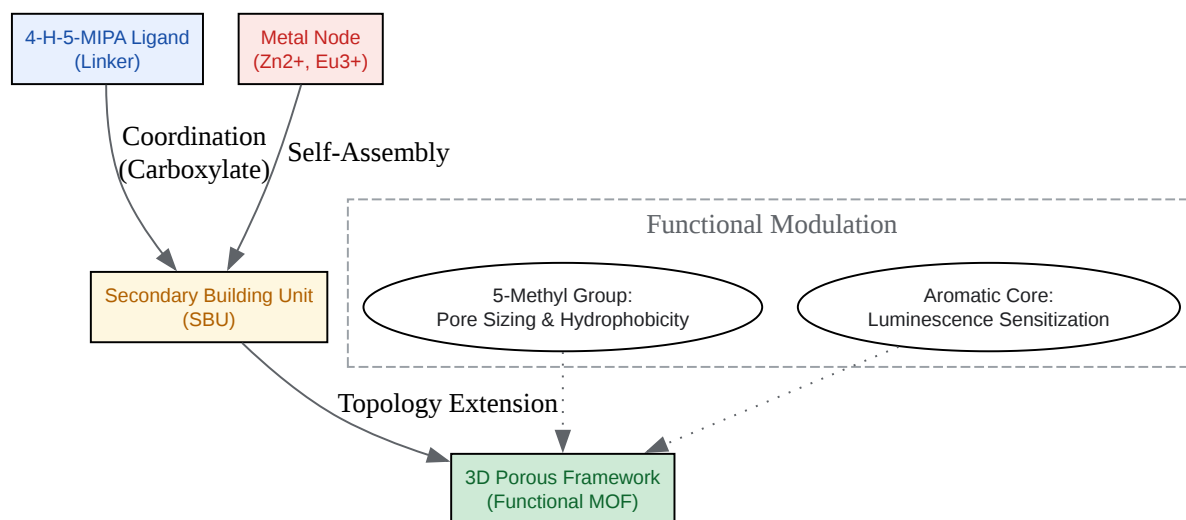
Part 4: Applications in Supramolecular Chemistry (MOFs)

4-H-5-MIPA is a versatile linker for Metal-Organic Frameworks. Its utility stems from its ability to act as a heterofunctional ligand.

Coordination Modes

- Bridging Mode: The 1,3-carboxylate groups bridge metal centers (e.g.,) to form 2D or 3D nets.
- Auxiliary Binding: The 4-hydroxyl group can participate in coordination if deprotonated (forming a phenolate), often creating clusters with high nuclearity (e.g., Lanthanide clusters).
- Luminescent Sensitization: In Lanthanide MOFs (Ln-MOFs), the aromatic core acts as an "antenna," absorbing UV light and transferring energy to the metal center (), resulting in visible emission. The 5-methyl group reduces non-radiative decay by preventing solvent quenching around the metal node.

MOF Assembly Diagram



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Figure 2: Supramolecular assembly logic of 4-H-5-MIPA in Metal-Organic Frameworks.

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